molecular formula C13H13Cl3N2O2S B2373541 2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride CAS No. 1030010-10-6

2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B2373541
CAS No.: 1030010-10-6
M. Wt: 367.67
InChI Key: LMXBWYRYHFCAHW-UHFFFAOYSA-N
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Description

2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is a compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 2-amino-benzene-1-sulfonamide with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, the compound effectively halts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfisoxazole: Used in combination with other antibiotics for its synergistic effects.

Uniqueness

2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its dichlorophenyl group enhances its binding affinity to bacterial enzymes, making it a potent antibacterial agent.

Properties

IUPAC Name

2-amino-N-[(3,4-dichlorophenyl)methyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-6-5-9(7-11(10)15)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIUZHGICHZKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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